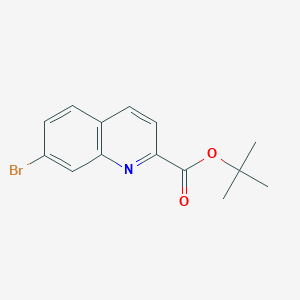Tert-butyl 7-bromoquinoline-2-carboxylate
CAS No.:
Cat. No.: VC16439173
Molecular Formula: C14H14BrNO2
Molecular Weight: 308.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H14BrNO2 |
|---|---|
| Molecular Weight | 308.17 g/mol |
| IUPAC Name | tert-butyl 7-bromoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)11-7-5-9-4-6-10(15)8-12(9)16-11/h4-8H,1-3H3 |
| Standard InChI Key | FZAGFQGLHLGLPK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The core structure of tert-butyl 7-bromoquinoline-2-carboxylate consists of a quinoline ring system substituted with a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) group at the 2-position. Key structural analogs include:
The Boc group enhances steric protection of the amine functionality, while the bromine atom facilitates cross-coupling reactions in drug discovery .
Spectroscopic Data
While direct NMR data for tert-butyl 7-bromoquinoline-2-carboxylate are unavailable, related compounds exhibit characteristic signals:
-
¹H NMR: Aromatic protons in the quinoline ring appear between δ 7.5–8.5 ppm, with tert-butyl groups resonating as singlets near δ 1.4 ppm .
-
¹³C NMR: The carbonyl carbon of the Boc group typically resonates at ~165 ppm, while the quaternary carbons of the tert-butyl group appear at ~28 ppm .
Synthetic Methodologies
Domino Synthesis from Arylmethyl Azides
A general protocol for synthesizing quinoline-3-carboxylates involves a domino reaction between arylmethyl azides and ethyl 3-ethoxyacrylate under acidic conditions :
-
Azide Preparation: Benzyl alcohols are converted to benzylic azides via treatment with PBr₃ followed by NaN₃ in DMSO.
-
Cyclization: The azide reacts with ethyl 3-ethoxyacrylate in toluene with triflic acid (TfOH) catalysis, forming the quinoline core.
-
Oxidation: Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic quinoline system .
For brominated derivatives, bromine can be introduced via electrophilic substitution or through pre-brominated starting materials.
Eco-Efficient Routes from Furfural
Recent advances utilize furfural—a biomass-derived platform chemical—to synthesize quinoline-2-carboxylic acids. In a iodine-catalyzed process, furfural condenses with amino acids to form quinaldic acid derivatives, which can be esterified with tert-butanol to yield the target compound .
Functional Applications
Pharmaceutical Intermediates
Brominated quinolines are pivotal in constructing kinase inhibitors and antimicrobial agents. The Boc group enables selective deprotection during multi-step syntheses, while the bromine atom participates in Suzuki-Miyaura cross-couplings to introduce aryl or heteroaryl moieties . For instance, analogs of this compound have been used to develop:
-
Anti-inflammatory agents: Bromoquinolines modulate COX-2 and TNF-α pathways .
-
Anticancer drugs: The quinoline scaffold inhibits topoisomerase II and tubulin polymerization .
Materials Science
In polymer chemistry, tert-butyl esters serve as thermally labile protecting groups. Copolymerization with styrene or acrylates yields materials with tunable degradation profiles, applicable in controlled-release drug delivery systems .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic tert-butyl group .
-
Stability: Stable under inert atmospheres but susceptible to acid-catalyzed hydrolysis of the ester group .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 120–150°C, with decomposition onset above 200°C .
Industrial and Regulatory Considerations
Scale-Up Challenges
Key issues include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume